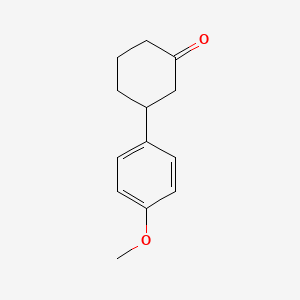

3-(4-Methoxyphenyl)cyclohexanone

Description

3-(4-Methoxyphenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a methoxy group at the para position of the phenyl ring attached to the cyclohexanone scaffold at the C3 position. Its molecular formula is C₁₃H₁₆O₂ (molecular weight: 218.29 g/mol). This compound is synthesized via copper-catalyzed aerobic reactions, achieving a yield of 50% under optimized conditions (5 mol% CuBr, 12 hours, 60°C) . Key applications include its role in asymmetric catalysis, pharmaceutical intermediates, and studies on substituent effects in organic synthesis .

Properties

CAS No. |

107203-08-7 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H16O2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h5-8,11H,2-4,9H2,1H3 |

InChI Key |

VEETYWFTVNETTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCC(=O)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., 4-MeO-Ph): Enhance resonance stabilization of the ketone, increasing reactivity in nucleophilic additions compared to electron-withdrawing groups (e.g., 4-CN-Ph) . Steric Effects: Bulkier substituents (e.g., 2,5-dimethyl groups) reduce reaction yields due to steric hindrance . Chirality: The (S)-enantiomer of 3-(4-MeO-Ph)cyclohexanone derivatives exhibits distinct optical rotations (e.g., -42.9° vs. -18°), critical for enantioselective synthesis .

- Synthetic Yields: Copper-catalyzed reactions generally yield 45–58% for monosubstituted derivatives, while multi-step syntheses (e.g., benzyloxypropyl derivatives) achieve higher yields (65%) via chromatographic purification .

Catalytic and Industrial Relevance

- Cyclohexanone Derivatives in Hydrogenation: Substituted cyclohexanones like 3-(4-MeO-Ph)cyclohexanone are intermediates in nylon production. Pd-based catalysts achieve >99% selectivity in phenol-to-cyclohexanone hydrogenation, though substituents influence over-reduction risks .

- Asymmetric Catalysis: The 4-MeO-Ph group in 3-(4-MeO-Ph)cyclohexanone facilitates high enantiomeric excess (96% ee) in palladium-catalyzed conjugate additions, outperforming non-aromatic analogs .

Pharmacological Profiles

- Psychoactive Derivatives: Methoxetamine, a 3-MeO-Ph-substituted cyclohexanone, exhibits NMDA receptor affinity, highlighting the pharmacological impact of methoxy positioning (meta vs. para) .

- Anti-Arthritic Potential: Derivatives like (E)-2-methoxy-4-(3-(4-MeO-Ph)prop-1-en-1-yl)phenol (MMPP) demonstrate improved solubility and STAT3 inhibition, though parent 3-(4-MeO-Ph)cyclohexanone lacks direct drug-likeness due to instability .

Research Findings and Data Tables

Table 1: Optical Purity of Chiral Cyclohexanone Derivatives

Table 2: Substituent Impact on Reaction Yields

| Substituent | Reaction Type | Yield (%) | Key Factor |

|---|---|---|---|

| 4-MeO-Ph | Cu-catalyzed aerobic | 50 | Moderate steric bulk |

| 4-CN-Ph | Cu-catalyzed aerobic | 45 | Electron-withdrawing |

| 2,5-diMe + 4-Me-Ph | Cu-catalyzed aerobic | 58 | Steric hindrance |

| Benzyloxypropyl + 4-MeO-Ph | Multi-step asymmetric synthesis | 65 | Purification efficiency |

Preparation Methods

Spectroscopic Characterization

Post-synthesis analysis relies heavily on NMR spectroscopy. For the aldol intermediate, ¹H NMR reveals:

-

Vinyl Protons : Doublets at δ 6.56 (C₃-H) and δ 7.51 (C₄-H) ppm.

-

Methoxy Group : A singlet at δ 3.80 ppm integrating for three protons.

Post-hydrogenation, the cyclohexanone moiety displays characteristic multiplet signals between δ 1.5–2.5 ppm for the aliphatic protons.

Nucleophilic Alkylation Method

Nucleophilic alkylation of cyclohexanone enolates with 4-methoxybenzyl halides offers a straightforward route to the target compound.

Industrial-Scale Optimization

A patent by WO2017070418A1 details large-scale synthesis using 4-methoxybenzyl chloride and cyclohexanone enolate:

-

Enolate Generation : Cyclohexanone is treated with NaH in DMF at 0–5°C.

-

Alkylation : 4-Methoxybenzyl chloride is added dropwise, maintaining temperatures below 10°C to minimize side reactions.

-

Workup : The crude product is extracted with CH₂Cl₂, washed with 1 M NaOH and brine, then crystallized from acetone/MeOH.

This method achieves ~75% purity after initial crystallization, necessitating further purification via silica gel chromatography (ethyl acetate/hexane).

Challenges in Scalability

-

Moisture Sensitivity : Enolate intermediates rapidly hydrolyze, requiring anhydrous conditions.

-

Byproduct Formation : Competing E2 elimination generates 4-methoxystyrene, detectable via GC-MS.

Comparative Analysis of Synthetic Methods

Purification and Characterization Techniques

Chromatographic Purification

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)cyclohexanone, and how do reaction conditions influence yield?

- Methodology :

- Copper-catalyzed aerobic oxidation : Reacting substituted styrenes with cyclohexene derivatives under aerobic conditions (5 mol% CuBr, 60°C, 12 hours) yields this compound with 58% efficiency. This method leverages oxygen/air as oxidants and t-BuOOH as a co-catalyst .

- Michael addition : Reacting 3-(4-methoxyphenyl)-acrylonitriles with acetoacetanilide generates cyclohexanone derivatives. Structural confirmation via H/C NMR and X-ray crystallography ensures product integrity .

- Key variables : Catalyst loading, temperature, and substituent electronic effects (e.g., methoxy groups enhance electrophilicity).

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- Spectroscopic analysis : H NMR (e.g., δ 1.6–2.5 ppm for cyclohexanone protons) and C NMR (e.g., δ 207–210 ppm for carbonyl carbons) are standard. IR spectroscopy confirms ketone C=O stretches (~1700 cm) .

- High-resolution mass spectrometry (HRMS) : Used to validate molecular formulas (e.g., [M+H] calculated for CHO: 216.1150) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

- Methodology :

- Asymmetric catalysis : Chiral catalysts (e.g., Cu(I)/phosphine complexes) enable stereocontrol during 1,4-addition reactions. Optical purity is quantified via HPLC (e.g., Chiralcel OJ column, hexane/2-propanol eluent), achieving >96% enantiomeric excess (ee) .

- Kinetic resolution : Competing reaction pathways are tuned using temperature and solvent polarity to favor enantiomer separation.

Q. How can reaction conditions be systematically optimized for scale-up synthesis?

- Methodology :

- Box-Behnken design (BBD) : A statistical approach to optimize temperature (X1), catalyst loading (X2), and solvent volume (X3). For example, hydrolysis of cyclohexanone oxime derivatives was optimized using BBD, identifying 80°C and ambient pressure as ideal for maximizing yield .

- Response surface modeling : Predicts interactions between variables (e.g., quadratic models for conversion rates) to guide process development.

Q. What computational tools are used to predict reactivity and regioselectivity in derivatization reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in allylic substitutions (e.g., formation of (E)-2-(3-(4-Methoxyphenyl)allyl)cyclohexanone) .

- Molecular docking : Evaluates interactions between this compound derivatives and biological targets (e.g., enzymes) to guide functionalization strategies.

Key Considerations for Researchers

- Contradictions in evidence : While CuBr catalysis ( ) is efficient, alternative methods like Michael addition ( ) may offer better functional group compatibility.

- Safety : Handle cyclohexanone derivatives in well-ventilated environments; refer to SDS guidelines for toxicity data (e.g., skin/eye irritation risks) .

- Biological relevance : Derivatives like MXE (a ketamine analog) highlight the compound’s potential in neuropharmacology studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.